molecular formula C18H17N3O3 B6541583 N-[(furan-2-yl)methyl]-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1058226-73-5

N-[(furan-2-yl)methyl]-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide

カタログ番号: B6541583
CAS番号: 1058226-73-5
分子量: 323.3 g/mol
InChIキー: HKTAVYPQABLJQK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(furan-2-yl)methyl]-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a synthetic small molecule characterized by a pyrimidinone core substituted with a 4-methylphenyl group at position 4 and an acetamide side chain functionalized with a furfuryl moiety. The furan ring and methylphenyl substituent suggest tailored lipophilicity and steric interactions, making it a candidate for modulating protein-ligand interactions, particularly in contexts involving monoclonal antibody stabilization .

特性

IUPAC Name

N-(furan-2-ylmethyl)-2-[4-(4-methylphenyl)-6-oxopyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-13-4-6-14(7-5-13)16-9-18(23)21(12-20-16)11-17(22)19-10-15-3-2-8-24-15/h2-9,12H,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTAVYPQABLJQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-[(furan-2-yl)methyl]-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H17N3O4C_{18}H_{17}N_{3}O_{4} with a molecular weight of 339.3 g/mol. The compound features a furan ring, a dihydropyrimidine moiety, and an acetamide group, which contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₈H₁₇N₃O₄
Molecular Weight339.3 g/mol
CAS Number1251558-44-7
DensityN/A
Melting PointN/A
Boiling PointN/A

Anticancer Properties

Research indicates that derivatives of this compound demonstrate significant anticancer activity. For instance, studies have shown that certain structural modifications enhance the inhibition of tumor cell proliferation. Specifically, compounds with a similar framework have exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects.

Antiviral Activity

N-Heterocycles like this compound are being investigated for their antiviral properties. A study highlighted that compounds with similar structures showed promising results against SARS-CoV-2 main protease (Mpro), with IC50 values as low as 1.55 μM . This suggests potential for further development as antiviral agents.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. The furan and dihydropyrimidine moieties may facilitate binding to target proteins, modulating their activity and influencing cellular pathways related to cancer proliferation or viral replication.

Study on Anticancer Activity

In a recent study evaluating the anticancer potential of substituted pyrimidines, it was found that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells. The study reported IC50 values ranging from 5 to 15 μM depending on the specific substitutions on the pyrimidine ring .

Antiviral Study

Another significant study focused on the antiviral properties of furan-containing compounds. It demonstrated that derivatives with structural similarities to this compound showed enhanced inhibitory effects on SARS-CoV-2 Mpro compared to traditional antiviral agents . The findings suggested that these compounds could serve as lead candidates for further drug development targeting viral infections.

類似化合物との比較

Table 1: Structural Comparison of Pyrimidinone Derivatives

Compound Name Core Structure Key Substituents Functional Groups Reference
N-[(furan-2-yl)methyl]-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide Pyrimidinone 4-methylphenyl, furfuryl-acetamide Amide, Furan Target
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)acetamide Pyrimidinone 4-methylphenyl, thioether, phenoxyphenyl-acetamide Thioether, Phenoxy
2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(pyridin-2-yl)methyl]acetamide Pyrimidinone 4-methylphenyl, pyridinylmethyl-acetamide Pyridine
2-{[4-methyl-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide Pyrimidinone Allyl, methylphenyl, thioether Thioether, Allyl
2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-sulfamoylphenyl)acetamide Pyrimidinone 4-fluorophenyl, sulfamoylphenyl-acetamide Fluorine, Sulfonamide

Key Observations:

  • Thioether vs.
  • Heterocyclic Variations : Replacement of the furan ring with pyridine () introduces basicity, which may influence solubility and target engagement.
  • Substituent Effects : Fluorine () and sulfonamide groups () improve metabolic stability and binding specificity through electronegative and hydrogen-bonding interactions.

Physicochemical and Pharmacological Properties

Table 2: Comparative Physicochemical Data

Compound (Reference) Molecular Formula Molar Mass (g/mol) Predicted pKa Solubility (mg/mL) LogP
This compound C₁₉H₁₉N₃O₃ 337.37 7.83* 0.12 2.5
2-{[4-methyl-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide C₁₇H₁₉N₃O₂S 329.42 7.83 0.08 3.1
2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-sulfamoylphenyl)acetamide C₁₈H₁₅FN₄O₄S 402.40 6.90 0.05 1.8

*Predicted based on structural similarity to .

Pharmacological Insights:

  • Binding Affinity: The furfuryl-containing target compound may exhibit moderate binding affinity compared to Compound X (CPX, ), which showed superior binding (−8.1 kcal/mol) due to its pyridazinone core and dual pyridine substituents.
  • Metabolic Stability : Sulfamoyl and fluorophenyl groups () enhance resistance to cytochrome P450 metabolism, whereas allyl substituents () may introduce reactive sites for oxidation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。